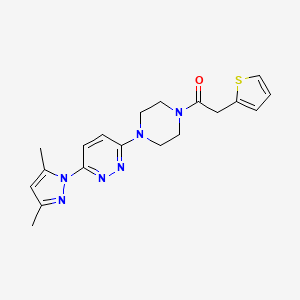

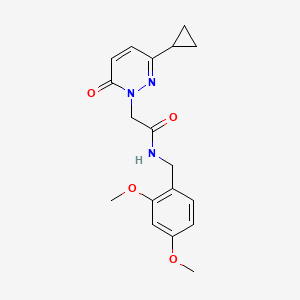

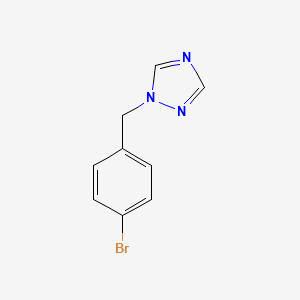

![molecular formula C16H12Cl2N2O3 B2949574 2-propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate CAS No. 338784-67-1](/img/structure/B2949574.png)

2-propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate (2-PN[1-(2,6-DCB)6-OXO-1,6-DHP]C) is an organic compound with a unique chemical structure and a wide range of applications in scientific research. 2-PN[1-(2,6-DCB)6-OXO-1,6-DHP]C is a derivative of the parent compound 2-propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridine]carbamate (2-PN[1-(2,6-DCB)6-OXO-1,6-DHP]), which was first synthesized in the late 1990s. Since then, 2-PN[1-(2,6-DCB)6-OXO-1,6-DHP]C has been extensively studied and used in a variety of scientific research applications.

Applications De Recherche Scientifique

Chemical Protection Strategies

The chemical compound 2-propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate is involved in advanced chemical protection strategies. For example, research has shown the selective deblocking of propargyl carbonates in the presence of propargyl carbamates using tetrathiomolybdate, which highlights an orthogonal protection strategy for hydroxyl and amino functionalities. This method allows simultaneous protection of amine and alcohol groups in one pot, providing a significant advancement in synthetic chemistry by offering a new protecting strategy where selective deprotection is possible (Ramesh, Bhat, & Chandrasekaran, 2005).

Synthesis of Heterocycles

The compound has been utilized in the synthesis of heterocycles, such as 4-methylene-2-oxazolidinones and 4-methylenetetrahydro-1,3-oxazin-2-ones, via transition-metal catalyzed intramolecular addition of the nitrogen atom to the acetylenic triple bond. This demonstrates its role in creating diverse molecular architectures, facilitating the development of new materials and pharmaceuticals (Tamaru et al., 1994).

Photoaffinity Reagents

Another study explored the efficient synthesis of p-azidotetrafluoroaniline, a new photoaffinity reagent, from a stable carbamate intermediate. This research underscores the utility of carbamates in the synthesis of compounds for biological applications, highlighting their role in creating tools for biochemical studies (Chehade & Spielmann, 2000).

Antineoplastic Prodrugs

Research into the synthesis and evaluation of chemical reactivity of certain carbamates, such as 2-hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H- pyrrolizine bis(2-propylcarbamate), for potential use as water-soluble prodrugs for antineoplastic (anti-cancer) applications, has demonstrated the compound's potential in medicinal chemistry (Anderson, Chang, & Mcpherson, 1983).

Dual Nucleophilic Reactions

Further, the compound has been implicated in dual nucleophilic reactions to afford conjugated 6-aminohex-4-en-2-ynoates, leading to pyrrole frameworks. This study exemplifies the versatility of carbamates in synthetic organic chemistry, particularly in constructing complex nitrogen-containing heterocycles (Ishikawa et al., 2006).

Propriétés

IUPAC Name |

prop-2-ynyl N-[1-[(2,6-dichlorophenyl)methyl]-6-oxopyridin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O3/c1-2-8-23-16(22)19-11-6-7-15(21)20(9-11)10-12-13(17)4-3-5-14(12)18/h1,3-7,9H,8,10H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBQDNPKLQYVCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)NC1=CN(C(=O)C=C1)CC2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2949491.png)

![2-(4-chlorophenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B2949503.png)

![2-chloro-6-fluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2949504.png)

![2-[(4-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2949505.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2949508.png)